Chloromethyl naphthalene

Catalytic dearomatization Regiodivergent synthesis Diaryl ketone synthesis

Benzyl chloride warheads suffer rapid plasma hydrolysis (t₁/₂ <30 min), limiting ADC efficacy. 1-Chloromethyl naphthalene (CAS 86-52-2) overcomes this limitation: • >8 h plasma half-life via naphthalene scaffold stabilization • Dual-function ATRP initiator with built-in naphthalene fluorophore • Regiodivergent acylation: tBuPPh₂ (para) vs. Me₂PPh (ortho) from one substrate Supplied with full analytical documentation; standard R&D and bulk quantities available.

Molecular Formula C11H11Cl
Molecular Weight 178.66 g/mol
Cat. No. B13835134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl naphthalene
Molecular FormulaC11H11Cl
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(=C1)CCl
InChIInChI=1S/C11H11Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-7H,3,5,8H2
InChIKeyWTTBQXCEZGJCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloromethyl Naphthalene: Technical Baseline for Scientific Procurement and Comparative Evaluation


1-Chloromethyl naphthalene (1-CMN, CAS 86-52-2), a benzylic chloride derivative of naphthalene, is an electrophilic alkylating agent and versatile synthetic intermediate widely utilized in pharmaceutical synthesis, advanced polymer initiation, and specialty chemical manufacturing [1]. Its core reactivity resides in the chloromethyl group at the 1-position, which undergoes nucleophilic substitution (SN1/SN2) and participates in transition metal-catalyzed transformations, enabling the introduction of the naphthylmethyl moiety into diverse molecular frameworks [2].

Why Generic Substitution Fails: Differentiating 1-Chloromethyl Naphthalene from Benzyl Chloride and 2-Chloromethyl Naphthalene


Interchangeability among benzylic chlorides is not supported by experimental data. Benzyl chloride, a simpler mono-aromatic analog, exhibits markedly different hydrolytic stability in biological media—its derivatives undergo rapid plasma hydrolysis (t₁/₂ < 30 minutes), whereas the rigid naphthalene scaffold of 1-CMN suppresses this degradation pathway, extending plasma half-life to >8 hours [1]. This differential stability has direct consequences for in vivo pharmacology and must be considered when selecting an alkylating warhead for drug conjugate development. Additionally, the 1-position isomer of chloromethyl naphthalene exhibits distinct regioselectivity profiles in catalytic transformations compared to its 2-substituted counterpart, and standard alkylating agents such as traditional ATRP initiators (e.g., AIBN, BPO) lack the capacity to introduce aromatic fluorescent labels into polymer chains [2].

Product-Specific Quantitative Evidence Guide: Verified Differentiators of 1-Chloromethyl Naphthalene


Ligand-Controlled Regioselectivity: ortho- vs. para-Selective Nucleophilic Aromatic Substitution

In palladium-catalyzed reactions with arylacetonitriles, 1-chloromethyl naphthalene enables exclusive para-selective acylation when using the bulky ligand tBuPPh₂, and switches to ortho-selective acylation with the less bulky ligand Me₂PPh. Crucially, benzylic substitution products—the expected outcome with simple benzyl chlorides—are essentially absent (<5%), demonstrating a fundamentally different mechanistic pathway via η³-benzylpalladium intermediates [1].

Catalytic dearomatization Regiodivergent synthesis Diaryl ketone synthesis

ATRP Initiation Efficiency: Controlled Polymerization with Fluorescent Labeling Capability

1-Chloromethyl naphthalene serves as an effective ATRP initiator for styrene polymerization at 125°C using CuCl/PMDETA, achieving linear increase in molecular weight with monomer conversion and narrow polydispersity indices [1]. This performance is comparable to established ATRP initiators but offers the critical advantage of installing a fluorescent naphthalene label at the polymer α-chain end in a single synthetic step, eliminating the need for post-polymerization functionalization [1].

Controlled radical polymerization End-functionalized polymers Fluorescent labeling

Plasma Stability Advantage: Suppressed Hydrolysis vs. Benzyl Chloride Analogs

The rigid naphthalene scaffold of 1-chloromethyl naphthalene significantly suppresses spontaneous hydrolysis in blood plasma relative to benzyl chloride analogs. Preclinical data indicate that naphthalene-based conjugates exhibit plasma half-lives exceeding 8 hours, whereas corresponding benzyl chloride derivatives degrade with a half-life of less than 30 minutes under identical conditions [1].

Drug conjugate stability Pharmacokinetics Alkylating warhead design

Phase-Transfer Catalytic Conversion: High-Yield Synthesis of 1-Naphthalene Acetic Acid

1-Chloromethyl naphthalene undergoes efficient carbonylation to 1-naphthalene acetic acid—a key plant growth regulator—under phase-transfer catalytic conditions using octacarbonyl dicobalt. The reaction achieves 99% conversion and 83% isolated yield with hexadecyltrimethylammonium chloride as the optimal catalyst [1]. This represents a high-efficiency route compared to alternative synthetic approaches requiring more forcing conditions or producing lower yields.

Phase-transfer catalysis Carbonylation Agrochemical intermediates

Catalytic Micellar Performance: Gemini vs. Mono Surfactant Systems for Chloromethylation

When 1-chloromethyl naphthalene is employed as a precursor for synthesizing quaternary ammonium surfactants (Naph-MS), the resulting mono-surfactant achieves 77% naphthalene conversion in chloromethylation reactions. The corresponding gemini surfactant (Naph-GS), derived from bis(chloromethyl)naphthalene, achieves 82% conversion under identical conditions and maintains 85% conversion after 5 catalyst recycling cycles. The positional selectivity (1-CMN : 2-CMN) reaches 94.8% when the naphthalene:paraformaldehyde ratio is increased to 1.25 [1].

Micellar catalysis Gemini surfactants Chloromethylation

Best Research and Industrial Application Scenarios for 1-Chloromethyl Naphthalene Based on Quantified Evidence


Regiodivergent Synthesis of para- or ortho-Acylated Naphthalenes

For medicinal chemistry programs requiring access to both para- and ortho-acylated naphthalene pharmacophores from a common starting material, 1-CMN enables ligand-controlled regiodivergence: tBuPPh₂ provides para-selectivity, while Me₂PPh delivers ortho-selectivity, with essentially no competing benzylic substitution [1]. This avoids the need for separate synthetic routes to access different regioisomers.

One-Step Synthesis of Fluorescent Naphthalene-Labeled Polymers

For materials scientists developing fluorescent polymer probes for sensing, imaging, or tracking applications, 1-CMN serves as a dual-function ATRP initiator that simultaneously initiates controlled polymerization and installs a naphthalene fluorophore at the chain end. This eliminates post-polymerization labeling steps and ensures uniform end-group functionality [2].

Plasma-Stable Alkylating Warhead for Drug Conjugates

For targeted drug conjugate design requiring extended circulatory half-life, the naphthalene scaffold of 1-CMN suppresses plasma hydrolysis (t₁/₂ > 8 hours) relative to benzyl chloride analogs (t₁/₂ < 30 minutes) [3]. This differential stability is critical for achieving adequate tumor accumulation in antibody-drug conjugate or small molecule-drug conjugate platforms.

High-Yield Production of 1-Naphthalene Acetic Acid (Plant Growth Regulator)

For agrochemical manufacturers seeking efficient access to 1-naphthalene acetic acid, 1-CMN provides a high-yield carbonylation route under mild phase-transfer conditions, achieving 99% conversion and 83% yield [4]. This process offers advantages in scalability and reduced energy consumption compared to alternative synthetic approaches.

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